sodium;1,2,3,5,6,7-hexahydro-s-indacen-4-ylcarbamoyl-[4-(2-hydroxypropan-2-yl)furan-2-yl]sulfonylazanide

Catalog No.
S524302
CAS No.
256373-96-3
M.F
C20H23N2NaO5S
M. Wt
426.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
sodium;1,2,3,5,6,7-hexahydro-s-indacen-4-ylcarbamo...

CAS Number

256373-96-3

Product Name

sodium;1,2,3,5,6,7-hexahydro-s-indacen-4-ylcarbamoyl-[4-(2-hydroxypropan-2-yl)furan-2-yl]sulfonylazanide

IUPAC Name

sodium;1,2,3,5,6,7-hexahydro-s-indacen-4-ylcarbamoyl-[4-(2-hydroxypropan-2-yl)furan-2-yl]sulfonylazanide

Molecular Formula

C20H23N2NaO5S

Molecular Weight

426.5 g/mol

InChI

InChI=1S/C20H24N2O5S.Na/c1-20(2,24)14-10-17(27-11-14)28(25,26)22-19(23)21-18-15-7-3-5-12(15)9-13-6-4-8-16(13)18;/h9-11,24H,3-8H2,1-2H3,(H2,21,22,23);/q;+1/p-1

InChI Key

LFQQNXFKPNZRFT-UHFFFAOYSA-M

SMILES

CC(C)(C1=COC(=C1)S(=O)(=O)[N-]C(=O)NC2=C3CCCC3=CC4=C2CCC4)O.[Na+]

Solubility

Soluble in DMSO, not in water

Synonyms

MCC950; MCC 950; MCC-950; CP-45677; CP45677; CP 45677; CRID-3; CRID3; CRID 3; CP-456773 sodium salt; Cytokine release inhibitory drug 3

Canonical SMILES

CC(C)(C1=COC(=C1)S(=O)(=O)[N-]C(=O)NC2=C3CCCC3=CC4=C2CCC4)O.[Na+]

Description

The exact mass of the compound MCC950 sodium is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibiting NLRP3 Activation in Cells and Animal Models

Studies have demonstrated MCC950 sodium's effectiveness in inhibiting NLRP3 activation in both cell cultures and animal models. In cell experiments, MCC950 sodium has been shown to block NLRP3 activation at very low concentrations (nanomolar range) in various cell lines, including bone marrow-derived macrophages (BMDMs) and human embryonic kidney (HEK293T) cells []. Additionally, animal studies using mice models have shown that MCC950 sodium can effectively reduce NLRP3 activation and alleviate disease severity in conditions like experimental autoimmune encephalomyelitis (EAE), a model of multiple sclerosis [].

Sodium 1,2,3,5,6,7-hexahydro-s-indacen-4-ylcarbamoyl-[4-(2-hydroxypropan-2-yl)furan-2-yl]sulfonylazanide is a complex organic compound characterized by its unique structural features. It incorporates a sulfonyl group, a furan derivative, and a hexahydro-s-indacen moiety. The presence of both a carbamoyl and sulfonamide functional group suggests potential biological activity, particularly in medicinal chemistry.

MCC950 sodium acts as a selective inhibitor of the NLRP3 inflammasome. It binds directly to the NLRP3 protein, preventing its assembly and activation. This, in turn, inhibits the downstream production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) [, ].

  • Limited Data: Extensive safety data on MCC950 sodium is not readily available due to its focus on scientific research.
  • Potential Toxicity: Given its role in modulating inflammatory pathways, potential side effects cannot be ruled out. In vivo studies suggest it may be well-tolerated at specific doses, but further research is needed to determine its safety profile [].
  • Precautions: As with any research chemical, it is essential to handle MCC950 sodium with appropriate personal protective equipment and adhere to laboratory safety protocols.
Typical of sulfonamides and furan derivatives. Key reactions include:

  • Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitutions, which may be exploited for further functionalization.
  • Cycloaddition Reactions: The furan moiety can engage in cycloaddition reactions, particularly with electrophiles or during photochemical processes.
  • Hydrolysis: The carbamoyl group may hydrolyze under acidic or basic conditions, leading to the release of amines and carbon dioxide.

Compounds with similar structural features have been investigated for various biological activities:

  • Antimicrobial Properties: Sulfonamides are known for their antibacterial properties.
  • Anti-inflammatory Effects: Some compounds containing furan rings exhibit anti-inflammatory activities.
  • Potential Anticancer Activity: Certain derivatives have shown promise in inhibiting cancer cell proliferation.

The specific biological activity of sodium 1,2,3,5,6,7-hexahydro-s-indacen-4-ylcarbamoyl-[4-(2-hydroxypropan-2-yl)furan-2-yl]sulfonylazanide would require empirical investigation to confirm its efficacy and mechanism of action.

Synthesis of this compound can involve several steps:

  • Formation of the Furan Derivative: Utilizing enyne acetates or other precursors under Lewis acid catalysis to generate the furan structure.
  • Coupling Reactions: Employing coupling strategies to attach the hexahydro-s-indacen moiety to the furan derivative.
  • Sulfonylation: Introducing the sulfonyl group via reactions with sulfonyl chlorides or related reagents.
  • Final Assembly: Combining all components through condensation reactions to yield the final product.

This compound could have applications in various fields:

  • Pharmaceuticals: Potential use as an antimicrobial or anti-inflammatory agent.
  • Agricultural Chemicals: Could serve as a pesticide or herbicide due to its biological activity.
  • Material Science: May find use in developing new materials with specific chemical properties.

Interaction studies would typically focus on how this compound interacts with biological targets. These studies may include:

  • Binding Affinity Measurements: Evaluating how well the compound binds to target proteins or enzymes.
  • Cellular Uptake Studies: Investigating how effectively the compound enters cells and its subsequent effects on cellular functions.
  • Toxicity Assessments: Determining the safety profile through cytotoxicity assays on various cell lines.

Several compounds share structural similarities with sodium 1,2,3,5,6,7-hexahydro-s-indacen-4-ylcarbamoyl-[4-(2-hydroxypropan-2-yl)furan-2-yl]sulfonylazanide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
SulfanilamideContains a sulfonamide groupFirst synthetic antibacterial drug
FurosemideFuran ring and sulfonamideDiuretic used in clinical settings
IndacaterolIndane structure with a different substituentLong-acting bronchodilator

These comparisons highlight the uniqueness of sodium 1,2,3,5,6,7-hexahydro-s-indacen-4-ylcarbamoyl-[4-(2-hydroxypropan-2-yl)furan-2-yl]sulfonylazanide in its specific combination of functional groups and potential applications in medicinal chemistry.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

426.12253729 g/mol

Monoisotopic Mass

426.12253729 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

66BL55B687

Dates

Modify: 2023-08-15
1: Shao BZ, Xu ZQ, Han BZ, Su DF, Liu C. NLRP3 inflammasome and its inhibitors: a review. Front Pharmacol. 2015 Nov 5;6:262. doi: 10.3389/fphar.2015.00262. eCollection 2015. Review. PubMed PMID: 26594174; PubMed Central PMCID: PMC4633676.
2: Baker PJ, Boucher D, Bierschenk D, Tebartz C, Whitney PG, D'Silva DB, Tanzer MC, Monteleone M, Robertson AA, Cooper MA, Alvarez-Diaz S, Herold MJ, Bedoui S, Schroder K, Masters SL. NLRP3 inflammasome activation downstream of cytoplasmic LPS recognition by both caspase-4 and caspase-5. Eur J Immunol. 2015 Oct;45(10):2918-26. doi: 10.1002/eji.201545655. Epub 2015 Aug 24. PubMed PMID: 26173988.
3: Krishnan SM, Dowling JK, Ling YH, Diep H, Chan CT, Ferens D, Kett MM, Pinar A, Samuel CS, Vinh A, Arumugam TV, Hewitson TD, Kemp-Harper BK, Robertson AA, Cooper MA, Latz E, Mansell A, Sobey CG, Drummond GR. Inflammasome activity is essential for one kidney/deoxycorticosterone acetate/salt-induced hypertension in mice. Br J Pharmacol. 2016 Feb;173(4):752-65. doi: 10.1111/bph.13230. Epub 2015 Jul 31. PubMed PMID: 26103560; PubMed Central PMCID: PMC4742291.
4: Groß CJ, Groß O. The Nlrp3 inflammasome admits defeat. Trends Immunol. 2015 Jun;36(6):323-4. doi: 10.1016/j.it.2015.05.001. Epub 2015 May 16. PubMed PMID: 25991463.
5: Coll RC, Robertson AA, Chae JJ, Higgins SC, Muñoz-Planillo R, Inserra MC, Vetter I, Dungan LS, Monks BG, Stutz A, Croker DE, Butler MS, Haneklaus M, Sutton CE, Núñez G, Latz E, Kastner DL, Mills KH, Masters SL, Schroder K, Cooper MA, O'Neill LA. A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases. Nat Med. 2015 Mar;21(3):248-55. doi: 10.1038/nm.3806. Epub 2015 Feb 16. PubMed PMID: 25686105; PubMed Central PMCID: PMC4392179.

Explore Compound Types